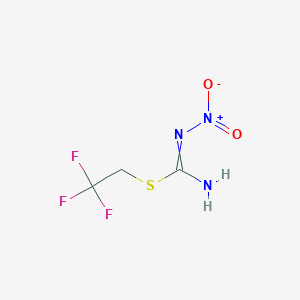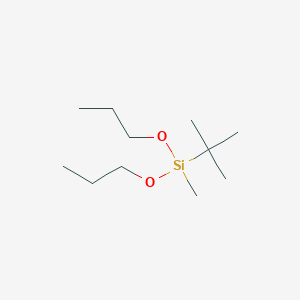
tert-Butyl(methyl)dipropoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(methyl)dipropoxysilane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, a methyl group, and two propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(methyl)dipropoxysilane typically involves the reaction of tert-butylmethylchlorosilane with propanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the propoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silicon-chlorine bond.
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Reactants: tert-Butylmethylchlorosilane and propanol
Catalyst: Sodium hydroxide or potassium hydroxide
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(methyl)dipropoxysilane can undergo various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The silicon-oxygen bonds can be reduced to form silanes.
Substitution: The propoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids
Reduction: Silanes
Substitution: Corresponding substituted silanes with amines or thiols
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(methyl)dipropoxysilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a protecting group for alcohols and amines in organic synthesis.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.
Medicine: While not directly used as a drug, this compound can be utilized in the development of drug delivery systems, particularly in modifying the surface properties of nanoparticles.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials with enhanced properties.
Mecanismo De Acción
The mechanism by which tert-Butyl(methyl)dipropoxysilane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets include hydroxyl groups on surfaces, where the silicon atom forms covalent bonds, leading to modified surface properties.
Comparación Con Compuestos Similares
Methyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: Used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness: tert-Butyl(methyl)dipropoxysilane is unique due to its dual functionality, combining the properties of both tert-butyl and propoxy groups. This dual functionality allows for versatile applications in surface modification, organic synthesis, and materials science.
Propiedades
Número CAS |
168900-91-2 |
|---|---|
Fórmula molecular |
C11H26O2Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
tert-butyl-methyl-dipropoxysilane |
InChI |
InChI=1S/C11H26O2Si/c1-7-9-12-14(6,11(3,4)5)13-10-8-2/h7-10H2,1-6H3 |
Clave InChI |
FVAPHZVGZPHCKW-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C)(C(C)(C)C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
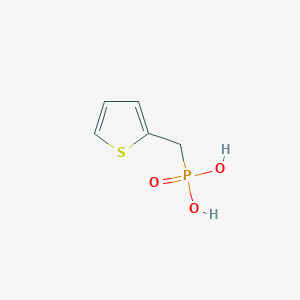

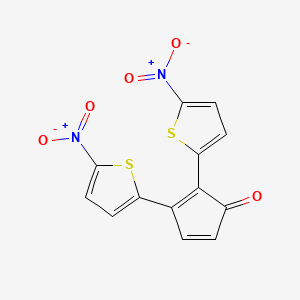
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
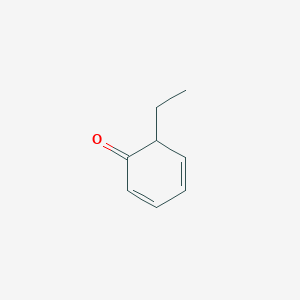
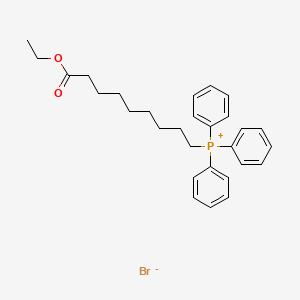
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
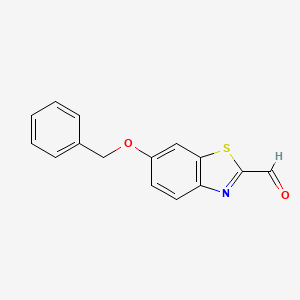
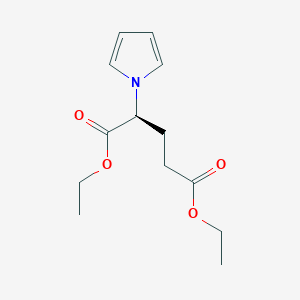
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)

